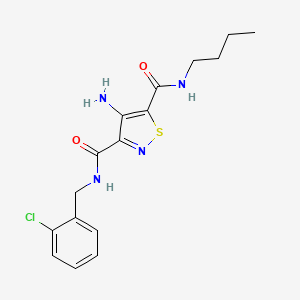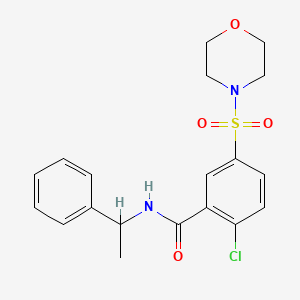![molecular formula C17H16ClN5O2S B11199902 N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11199902.png)
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a chlorophenyl group, and an ethoxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl and ethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and the chlorophenyl group may play a role in binding to target proteins or enzymes, leading to various biological effects. detailed studies on the exact mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(4-ethoxyphenyl)urea: This compound shares similar functional groups but differs in its overall structure.
Paracetamol impurity J (4′-Chloroacetanilide): Another compound with a chlorophenyl group, used as an impurity standard in pharmaceutical analysis.
Uniqueness
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to its combination of a tetrazole ring, chlorophenyl group, and ethoxyphenyl group.
Properties
Molecular Formula |
C17H16ClN5O2S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H16ClN5O2S/c1-2-25-15-9-7-14(8-10-15)23-17(20-21-22-23)26-11-16(24)19-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,19,24) |
InChI Key |
MLJVFPOTIIQCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11199819.png)
![N-(2-chloro-4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11199820.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199833.png)
![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B11199835.png)


![N-cyclopropyl-1-{6-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11199864.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11199872.png)
![5-(Cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B11199882.png)

![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11199896.png)
![2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B11199900.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11199912.png)
![3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199920.png)
